molecular formula C21H20ClN5O B7142295 N-(1-benzyl-7-chlorobenzimidazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide

N-(1-benzyl-7-chlorobenzimidazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide

Cat. No.: B7142295
M. Wt: 393.9 g/mol
InChI Key: UTICNCMFWAJNOI-UHFFFAOYSA-N
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Description

N-(1-benzyl-7-chlorobenzimidazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Properties

IUPAC Name

N-(1-benzyl-7-chlorobenzimidazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O/c1-3-27-18(12-14(2)25-27)20(28)24-21-23-17-11-7-10-16(22)19(17)26(21)13-15-8-5-4-6-9-15/h4-12H,3,13H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTICNCMFWAJNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC4=CC=CC=C4)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzyl-7-chlorobenzimidazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Benzylation: The chlorinated benzimidazole is benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Pyrazole Formation: The pyrazole ring is synthesized separately by reacting an appropriate hydrazine derivative with a β-keto ester or diketone.

    Coupling Reaction: The benzimidazole and pyrazole intermediates are coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(1-benzyl-7-chlorobenzimidazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

N-(1-benzyl-7-chlorobenzimidazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Researchers use the compound to study its interactions with biomolecules and its potential as a chemical probe.

Mechanism of Action

The mechanism of action of N-(1-benzyl-7-chlorobenzimidazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and pyrazole moieties may bind to specific active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

N-(1-benzyl-7-chlorobenzimidazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide can be compared with similar compounds such as:

    N-(1-benzylbenzimidazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    N-(1-benzyl-7-chlorobenzimidazol-2-yl)-2-methylpyrazole-3-carboxamide: Has a different substitution pattern on the pyrazole ring, potentially altering its chemical and biological properties.

    N-(1-benzyl-7-chlorobenzimidazol-2-yl)-2-ethylpyrazole-3-carboxamide: Lacks the methyl group, which may influence its steric and electronic characteristics.

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